

Mass Spectrometry Analysis of Calendulose G: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Calendulose G*

Cat. No.: *B15186939*

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Introduction

Calendulose G, a triterpenoid saponin predominantly found in various species of the *Calendula* genus, has garnered significant interest within the scientific community. Its potential biological activities, including neuroprotective effects, underscore the need for robust analytical methods for its identification and quantification.^[1] This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of **Calendulose G**, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein leverage Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), a powerful technique for the analysis of complex mixtures of natural products.^{[2][3][4]}

Quantitative Data Summary

The following table summarizes the relative abundance of **Calendulose G** in different floral parts of *Calendula officinalis* cultivars, as determined by UPLC-PDA-HRMS/MS analysis. While absolute concentrations can vary based on extraction efficiency and plant material, this data provides a comparative overview.

Analyte	Plant Material	Cultivar	Relative Abundance (Peak Area)
Calendulose G	Ligulate Flowers	'Paradise Garden'	+++
Calendulose G	Tubular Flowers	'Paradise Garden'	++
Calendulose G	Ligulate Flowers	'Golden Sea'	+++
Calendulose G	Tubular Flowers	'Golden Sea'	++

(+++ : High Abundance; ++ : Moderate Abundance)

Experimental Protocols

Sample Preparation: Extraction of Saponins from Calendula Plant Material

This protocol outlines the extraction of triterpenoid saponins, including **Calendulose G**, from dried and powdered Calendula flowers.

Materials:

- Dried, powdered Calendula officinalis flowers
- 80% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters
- HPLC vials

Procedure:

- Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- The sample is now ready for UPLC-MS analysis.

UPLC-Q-TOF-MS/MS Analysis

This protocol details the parameters for the chromatographic separation and mass spectrometric detection of **Calendulose G**.

Instrumentation:

- UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B (linear gradient)

- 15-18 min: 95% B (isocratic)
- 18-18.1 min: 95-5% B (linear gradient)
- 18.1-20 min: 5% B (isocratic for column re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Capillary Voltage: 2.5 kV
- Cone Voltage: 40 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Acquisition Range: m/z 100-1500
- MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy ramped from 20 to 40 eV.

Data Analysis and Interpretation

Fragmentation Pattern of Calendulose G

The identification of **Calendulose G** is confirmed by its deprotonated molecular ion $[M-H]^-$ at m/z 793 in the full scan MS spectrum. Subsequent MS/MS analysis reveals a characteristic

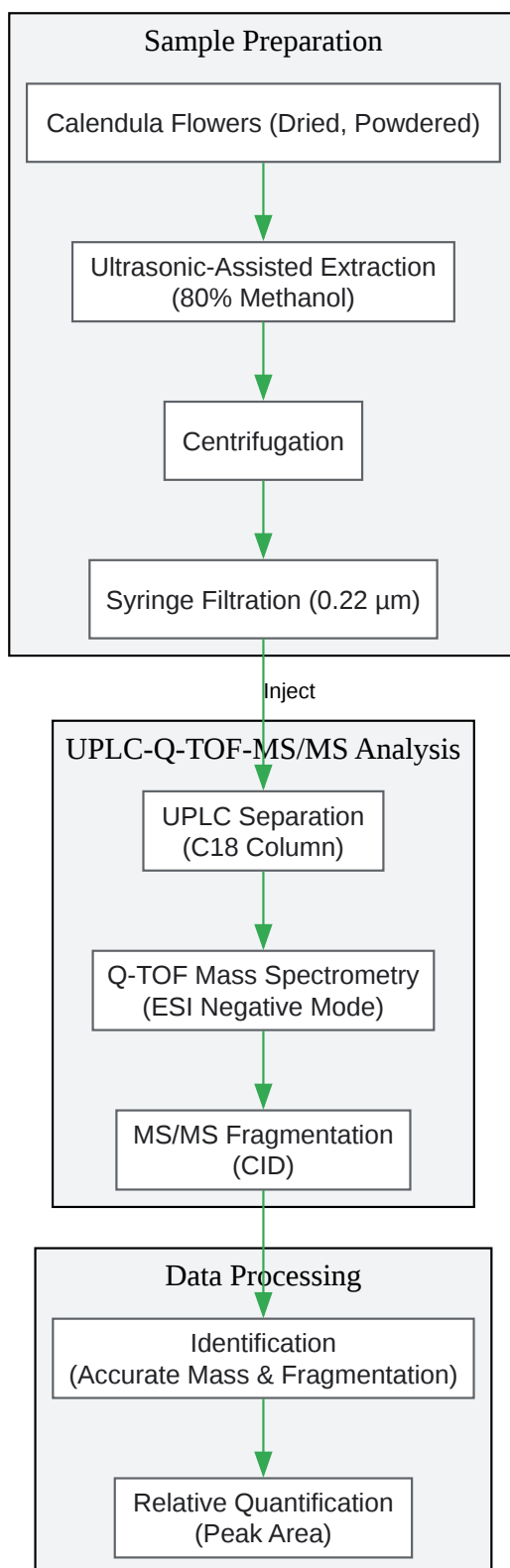
fragmentation pattern involving the sequential loss of sugar moieties.

Proposed Fragmentation Pathway:

- m/z 793 $[M-H]^-$: Deprotonated molecule of **Calendulose G**.
- m/z 631: Loss of a hexose unit (162 Da) from the glycosidic chain.
- m/z 469: Subsequent loss of another hexose unit (162 Da).
- m/z 451: Loss of water (18 Da) from the aglycone.

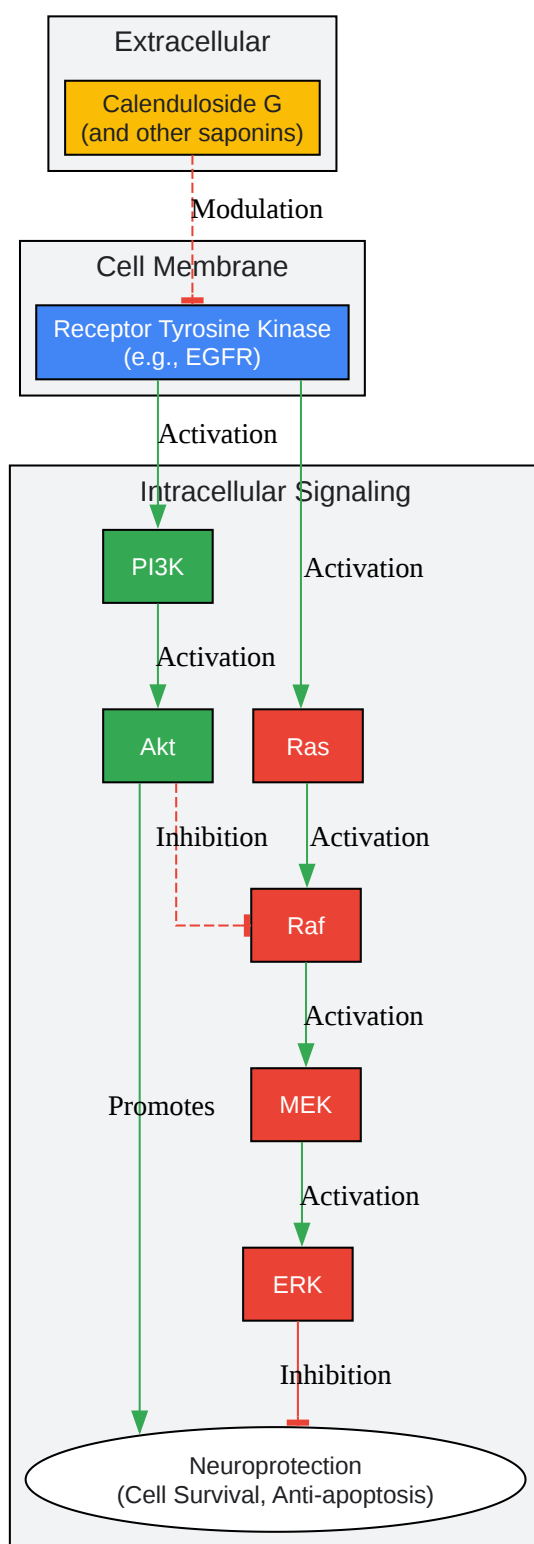
This fragmentation pattern is consistent with the structure of an oleanolic acid glycoside.

Visualizations



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Caption: Experimental workflow for the MS analysis of **Calendulocide G**.



Proposed Signaling Pathway Modulation by Calendula Saponins

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Caption: PI3K/Akt and ERK signaling pathway modulation by Calendula saponins.[1]

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- To cite this document: BenchChem. [Mass Spectrometry Analysis of Calenduloside G: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186939#mass-spectrometry-ms-analysis-of-calenduloside-g]

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